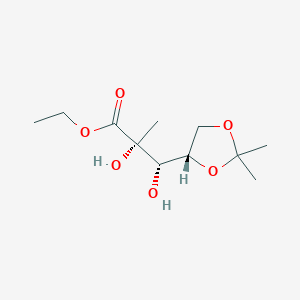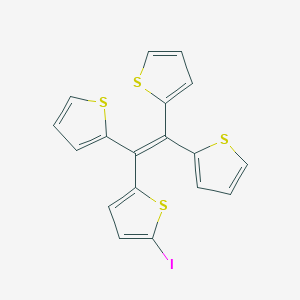
2,2',2''-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene is a complex organic compound featuring a thiophene ring system with iodine substitution. Thiophene derivatives are known for their diverse applications in organic electronics, medicinal chemistry, and materials science due to their unique electronic properties and structural versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene typically involves the following steps:
Formation of 5-Iodothiophene: This can be achieved through iodination of thiophene using iodine and an oxidizing agent like nitric acid.
Coupling Reaction: The iodinated thiophene is then subjected to a coupling reaction with ethene derivatives under palladium-catalyzed conditions to form the desired trithiophene structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and coupling reactions using continuous flow reactors to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the iodine substituent to a hydrogen atom, forming a simpler thiophene derivative.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without iodine.
Substitution: Thiophene derivatives with various functional groups.
Applications De Recherche Scientifique
2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene has several applications in scientific research:
Organic Electronics: Used in the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to its excellent electronic properties.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to interact with biological targets.
Materials Science: Utilized in the fabrication of conductive polymers and advanced materials for various industrial applications.
Mécanisme D'action
The mechanism by which 2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The iodine substituent enhances its binding affinity and specificity towards these targets, leading to various biological effects. The compound can modulate signaling pathways and influence cellular processes, making it a valuable tool in biomedical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’,2’'-(2-(5-Bromothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
- 2,2’,2’'-(2-(5-Chlorothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
- 2,2’,2’'-(2-(5-Fluorothiophen-2-yl)ethene-1,1,2-triyl)trithiophene
Uniqueness
The presence of the iodine atom in 2,2’,2’'-(2-(5-Iodothiophen-2-yl)ethene-1,1,2-triyl)trithiophene imparts unique electronic properties and reactivity compared to its bromine, chlorine, and fluorine analogs. This makes it particularly useful in applications requiring high binding affinity and specificity.
Propriétés
Formule moléculaire |
C18H11IS4 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
2-iodo-5-(1,2,2-trithiophen-2-ylethenyl)thiophene |
InChI |
InChI=1S/C18H11IS4/c19-16-8-7-15(23-16)18(14-6-3-11-22-14)17(12-4-1-9-20-12)13-5-2-10-21-13/h1-11H |
Clé InChI |
AQBIJRIHJQRTPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=C(C2=CC=CS2)C3=CC=C(S3)I)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Hydroxy-9-aza-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B13028553.png)

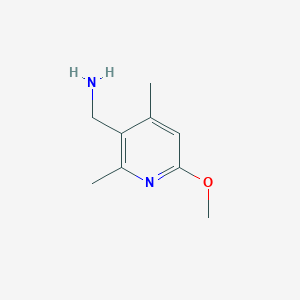

![6-methyl-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B13028580.png)
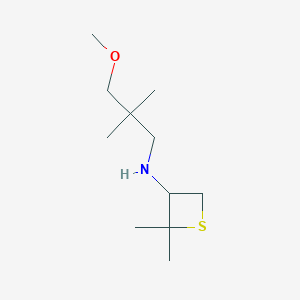

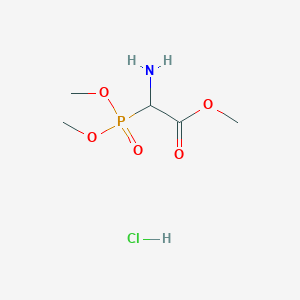

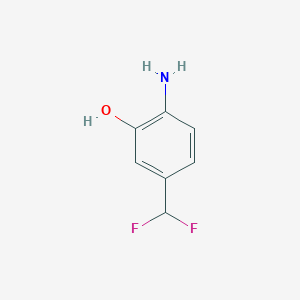

![6-Bromo-3-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13028636.png)

